Fikk9.1-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

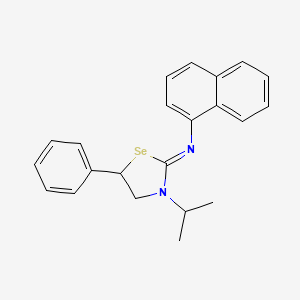

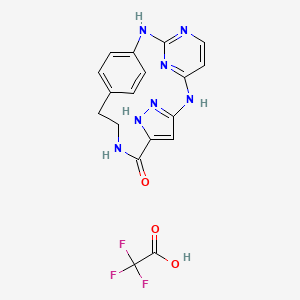

Fikk9.1-IN-1 is a potent inhibitor of the FIKK9.1 kinase, an essential protein for the survival of the malaria parasite, Plasmodium falciparum . This compound interacts with the ATP-binding residues in FIKK9.1, disrupting the parasite’s life cycle and leading to its death . This compound has shown significant antimalarial activity, making it a promising candidate for the development of new antimalarial drugs .

Vorbereitungsmethoden

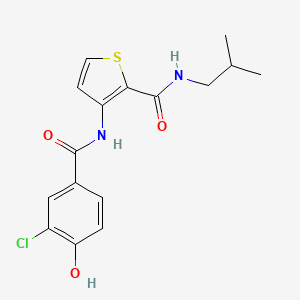

The synthesis of Fikk9.1-IN-1 involves the virtual screening of organic structural scaffolds from a chemical library . The top hits are identified based on their conformations and molecular interactions with the ATP biophore . These hits are then validated under in vitro conditions . The preparation of this compound specifically involves the synthesis of highly substituted 1,3-selenazolidin-2-imine and thiophene derivatives . The reaction conditions for these syntheses include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations .

Analyse Chemischer Reaktionen

Fikk9.1-IN-1 undergoes various chemical reactions, including phosphorylation inhibition . The compound interacts with the ATP-binding residues in FIKK9.1, preventing ATP from binding to the kinase . This inhibition reduces the ability of FIKK9.1 kinase to phosphorylate its substrates, leading to the disruption of the parasite’s life cycle . The major products formed from these reactions are the phosphorylated substrates of FIKK9.1 .

Wissenschaftliche Forschungsanwendungen

Fikk9.1-IN-1 has several scientific research applications, particularly in the field of antimalarial drug development . The compound’s ability to inhibit FIKK9.1 kinase makes it a valuable tool for studying the molecular mechanisms of malaria parasite survival and identifying potential therapeutic targets . Additionally, this compound can be used in biochemical assays to screen for other potential kinase inhibitors . Its antimalarial activity also makes it a candidate for further development and optimization in medicinal chemistry .

Wirkmechanismus

The mechanism of action of Fikk9.1-IN-1 involves the inhibition of FIKK9.1 kinase by interacting with its ATP-binding residues . This interaction prevents ATP from binding to the kinase, thereby reducing its ability to phosphorylate its substrates . The inhibition of FIKK9.1 kinase disrupts the parasite’s life cycle and leads to the death of the malaria parasite . The molecular targets and pathways involved in this mechanism include the ATP-binding domain of FIKK9.1 and the phosphorylation pathways regulated by this kinase .

Vergleich Mit ähnlichen Verbindungen

Fikk9.1-IN-1 is unique compared to other similar compounds due to its specific interaction with the ATP-binding residues in FIKK9.1 . Similar compounds include other kinase inhibitors that target different ATP-binding domains in various kinases . this compound’s specificity for FIKK9.1 kinase makes it particularly effective against the malaria parasite . Other similar compounds include highly substituted 1,3-selenazolidin-2-imine and thiophene derivatives, which also show antimalarial activity .

Eigenschaften

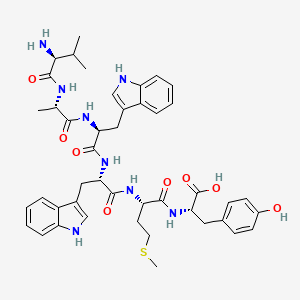

Molekularformel |

C22H22N2Se |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

N-naphthalen-1-yl-5-phenyl-3-propan-2-yl-1,3-selenazolidin-2-imine |

InChI |

InChI=1S/C22H22N2Se/c1-16(2)24-15-21(18-10-4-3-5-11-18)25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16,21H,15H2,1-2H3 |

InChI-Schlüssel |

LWPPICUNYNIVDW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CC([Se]C1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)

![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)